TRPV1 Agonist Activity: 9(R)-HODE is Inactive, 9(S)-HODE is a Partial Agonist
The free acid 9(R)-HODE was almost completely inactive at recombinant human TRPV1 channels, whereas its enantiomer 9(S)-HODE acted as a partial agonist with ~3-fold lower efficacy and 75-fold lower potency compared to anandamide [1]. Although this data is for the free acid, the same stereochemical dependence is expected for the cholesteryl ester upon hydrolysis by cellular esterases, making enantiomeric purity critical for studies probing TRPV1-mediated signaling.
| Evidence Dimension | TRPV1 activation (human recombinant) |
|---|---|
| Target Compound Data | 9(R)-HODE (free acid): Almost inactive |
| Comparator Or Baseline | 9(S)-HODE (free acid): Partial agonist; ~3-fold lower efficacy and 75-fold lower potency than anandamide |
| Quantified Difference | Qualitative difference in activity (inactive vs. partial agonist) |
| Conditions | HEK-293 cells stably expressing human TRPV1; calcium imaging |
Why This Matters
Demonstrates that the R/S stereochemistry of the HODE moiety dictates biological activity; use of racemic (±)-9-HODE cholesteryl ester would confound results in TRPV1-related assays.
- [1] De Petrocellis L, Schiano Moriello A, Imperatore R, Cristino L, Starowicz K, Di Marzo V. A re-evaluation of 9-HODE activity at TRPV1 channels in comparison with anandamide: enantioselectivity and effects at other TRP channels and in sensory neurons. Br J Pharmacol. 2012;167(8):1643-1651. View Source
